molecular formula C21H19F2NO2 B11069287 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11069287
M. Wt: 355.4 g/mol
InChI Key: FGRICAIZIHIJBY-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a methanophenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanophenanthridine core, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carboxylic acid group to form alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of analogs for testing against various biological targets.

Medicine

Due to its structural complexity, the compound may exhibit pharmacological properties, making it a potential lead compound in the development of new therapeutic agents.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-methyl ester
  • 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-hydroxyl

Uniqueness

Compared to similar compounds, 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19F2NO2

Molecular Weight

355.4 g/mol

IUPAC Name

10-(2,4-difluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C21H19F2NO2/c22-12-6-7-13(16(23)9-12)20-18-11-5-4-10(8-11)17(18)14-2-1-3-15(21(25)26)19(14)24-20/h1-3,6-7,9-11,17-18,20,24H,4-5,8H2,(H,25,26)

InChI Key

FGRICAIZIHIJBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=C(C=C(C=C5)F)F

Origin of Product

United States

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